molecular formula C10H15NO4 B094137 Diethyl (2-cyanoethyl)malonate CAS No. 17216-62-5

Diethyl (2-cyanoethyl)malonate

Cat. No. B094137
CAS RN: 17216-62-5
M. Wt: 213.23 g/mol
InChI Key: YJJLOESDBPRZIP-UHFFFAOYSA-N
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Description

Diethyl (2-cyanoethyl)malonate is a chemical compound that is used as an intermediate in organic synthesis. It is related to diethyl malonate, a diester of malonic acid, which is a versatile building block in organic chemistry due to its high reactivity as a result of the electron-withdrawing effect of the ester groups.

Synthesis Analysis

The synthesis of diethyl (2-cyanoethyl)malonate derivatives can be achieved through various methods. For instance, diethyl 2-(dicyanomethylene)malonate, a closely related compound, can be synthesized and used in reactions with alkynes to produce penta-2,4-dien-1-ones through a formal [3+2] cycloaddition–rearrangement cascade, yielding products in up to 84% efficiency . Another example is the Michael addition of diethyl malonate to 1-cyclohexene cyanide, which results in a mixture of cis- and trans-diethyl 2-cyanocyclohexylmalonates . Additionally, diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, is synthesized from 2-chloronicotinic acid and serves as an important intermediate in the synthesis of small molecule anticancer drugs .

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives can be complex and varies depending on the substituents attached to the malonate backbone. X-ray diffraction analysis has been used to confirm the structures of solid dienone products derived from diethyl malonate . The crystal structure of substituted diethyl malonates has also been determined, revealing intermolecular hydrogen bonds that lead to the formation of one-dimensional chains .

Chemical Reactions Analysis

Diethyl malonate and its derivatives undergo a variety of chemical reactions. For example, the reaction of diethyl malonate with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene leads to the formation of coumarin, pyridine, and thiazole derivatives . The reactivity of these products towards different chemical reagents can be further studied to yield azoles, azines, and their fused derivatives. The Michael addition reaction mentioned earlier is another example of the chemical reactivity of diethyl malonate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl (2-cyanoethyl)malonate derivatives are influenced by their molecular structure. For instance, the dienone products from the reaction with alkynes do not adopt planar s-trans conformations but rather nonplanar geometries, which affects their physical properties . The presence of hydrogen bonding due to regioisomerism can significantly impact the supramolecular architecture of diethyl malonate derivatives, as seen in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates . Furthermore, the synthesis of bichromophoric compounds like diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate and their exciplex formation in a polymer matrix demonstrate the unique chemical properties that can be achieved with these malonate derivatives .

Scientific Research Applications

  • Intermediates in Anticancer Drug Synthesis : Diethyl 2-(2-chloronicotinoyl)malonate is a nitrogen-containing water-soluble carboxylic acid used as an important intermediate in the synthesis of small molecule anticancer drugs. It acts on signaling pathways involved in cancer cell growth, hindering cell growth and promoting apoptosis (Xiong et al., 2018).

  • Cyclocondensation Reactions : Malonates like diethyl malonates are utilized in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles. This process is crucial for synthesizing various complex organic compounds (Stadlbauer et al., 2001).

  • Synthesis of β-trifluoromethyl-N-acetyltryptophan : Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates, derived from diethyl 2-substituted malonates, play a role in the synthesis of β-trifluoromethyl-N-acetyltryptophan, showcasing their utility in synthesizing biologically active compounds (Gong, Kato, & Kimoto, 1999).

  • Synthesis of Small Molecule Kinase Inhibitors : Diethyl 2-(2-chloronicotinoyl)malonate derivatives are critical intermediates for synthesizing active compounds in small molecule kinase inhibitors, contributing significantly to cancer treatment research (Xiong et al., 2018).

  • Electrophilic Amination Reagent : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, another derivative, is used in amination reactions with alkyl Grignard reagents. This is instrumental in the synthesis of N-alkyl-p-anisidines and primary amines, highlighting the compound's versatility in organic chemistry (Niwa, Takayama, & Shimizu, 2002).

  • Precursor for Quinoline Derivatives : Diethyl 2-((4-nitroanilino)methylene)malonate serves as a precursor in the multistage synthesis of several quinoline derivatives with biological activities such as antiviral, immunosuppressive, anticancer, and photoprotector properties (Valle et al., 2018).

  • Michael Addition Reactions : Diethyl malonate is used in Michael addition reactions, an important process in organic synthesis. This method is employed for preparing derivatives with specific configurations, useful in pharmaceutical and chemical synthesis (Shafizadeh, Ward, & Pang, 1982).

  • Turn-On Chemical Probe for Hydrazine Detection : A diethyl malonate-based fluorescent probe was developed for monitoring hydrazine, a hazardous substance. This probe offers advantages like a large Stokes shift, good selectivity, and low cytotoxicity, making it valuable for bio-imaging and environmental monitoring (Qu et al., 2021).

Safety And Hazards

Diethyl (2-cyanoethyl)malonate is harmful in contact with skin or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

diethyl 2-(2-cyanoethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJLOESDBPRZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169210
Record name Diethyl (2-cyanoethyl)malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-cyanoethyl)malonate

CAS RN

17216-62-5
Record name Propanedioic acid, 2-(2-cyanoethyl)-, 1,3-diethyl ester
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Record name Diethyl (2-cyanoethyl)malonate
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Record name Diethyl (2-cyanoethyl)malonate
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Record name Diethyl (2-cyanoethyl)malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
OS Park, HJ Kim, WK Chae, WY Lee - Bulletin of the Korean …, 1993 - koreascience.kr
Solanone (8), a colorless oil with a faint aroma reminiscent of carrots, has been detected in the Burley? Greek tobacco2 and marijuana. 3 The synthesis of solanone has been worked …
Number of citations: 9 koreascience.kr
LB Barkley, R Levine - Journal of the American Chemical Society, 1950 - ACS Publications
Several workers have studied extensivelythe reactions between a number of unsymmetrical ketones and acrylonitrile3· 4 in the presence of such basic condensing agents such as …
Number of citations: 7 pubs.acs.org
CE GLASSICK - 1957 - search.proquest.com
… of ethyl-2-ketonipecot&te, XII, by the interaction of acrylo-nitrile and diethyl malonate to give diethyl-2~cyanoethyl-malonate which on reduction and cyclizaiion yields the nipeco-tate (23)…
Number of citations: 0 search.proquest.com
JG Cannon, RL Hamer, M Ilhan… - Journal of medicinal …, 1984 - ACS Publications
Series of N-alkylated derivatives of trans-octahydrobenzo\g] quinoline and of cis-and trans-octahydrobenzo [/] quinoline were prepared for pharmacological testing as congeners of 2-…
Number of citations: 23 pubs.acs.org
MG Nowak, AS Skwarecki, MJ Milewska - ChemMedChem, 2021 - Wiley Online Library
Structures of several dozen of known antibacterial, antifungal or antiprotozoal agents are based on the amino acid scaffold. In most of them, the amino acid skeleton is of a crucial …
VED Amoo - 1986 - search.proquest.com
Conformational analysis and structure activity relationships of dopaminergic agonists have been reviewed and discussed. Trans-6, 9-dimethoxy-1-n-propyl-1, 2, 3, 4, 4a, 5, 10, 10a-…
Number of citations: 3 search.proquest.com
WA Mosher, JC Cox Jr - Journal of the American Chemical …, 1950 - ACS Publications
3. A possible course for the condensations has been suggested. The proposed mechanism as-sumes that two consecutive reactions occur, ie, an elimination reaction between the …
Number of citations: 26 pubs.acs.org
WF Michne - 1968 - search.proquest.com
69-2470 M1CHNE, William F., 1942- THE SYNTI-IESIS OF DERIVATIVES OF 5,5- DIMETHYL-l,2,3,4,4a,5,10,10a-OCTAHYDROBENZO- [g]QUINOLI Page 1 This dissertation has been …
Number of citations: 2 search.proquest.com
RRL Hamer - 1982 - search.proquest.com
quality of the material submitted. Page 1 JINFORMATION TO USERS This reproduction was made from a copy of a document sent to us for microfilming. While the most advanced …
Number of citations: 2 search.proquest.com
RE Whittaker - 1995 - commons.ru.ac.za
The processes leading to the formation of 2-" methyl-2-(methylthio) propanal oxime, known industrially as aldicarb oxime, have been studied. The three stages of the synthesis, viz., …
Number of citations: 2 commons.ru.ac.za

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